4-(Carboxymethoxy)phenylboronic acid
Overview
Description
4-(Carboxymethoxy)phenylboronic acid is an organic compound that belongs to the class of boronic acids. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carboxymethoxy group. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Scientific Research Applications
4-(Carboxymethoxy)phenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, including cross-coupling and esterification.
Medicine: Investigated for its potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Safety and Hazards
Future Directions
Boronic acids, including 4-(Carboxymethoxy)phenylboronic acid, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . They are increasingly being used in diverse areas of research, including the development of therapeutics . Future research will likely continue to explore these and other potential applications of boronic acids .
Mechanism of Action
Target of Action
The primary target of 4-(Carboxymethoxy)phenylboronic acid is Beta-lactamase . Beta-lactamase is an enzyme produced by certain bacteria that provides resistance to beta-lactam antibiotics like penicillins, cephamycins, and carbapenems (ertapenem) by breaking the antibiotics’ structure .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological targets, which can influence the function of these targets . In the context of Suzuki-Miyaura cross-coupling reactions, boronic acids participate in transmetalation, a process where a ligand is transferred from one metal to another .
Biochemical Pathways
Boronic acids, in general, are used in various biochemical applications, including proteomics research .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Boronic acids are known for their ability to form reversible covalent complexes with biological targets, which can modulate the function of these targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be handled and stored in closed vessels to prevent degradation . Additionally, it should be used only in a chemical fume hood to ensure safety .
Biochemical Analysis
Biochemical Properties
4-(Carboxymethoxy)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It forms reversible covalent bonds with diols, which are commonly found in sugars and other biomolecules . This interaction is crucial in the development of glucose sensors and other diagnostic tools. Additionally, this compound can interact with enzymes such as beta-lactamase, influencing their activity . These interactions are essential for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with proteins and enzymes involved in these pathways . This compound can also impact gene expression and cellular metabolism by modulating the activity of specific enzymes and proteins . The effects of this compound on cellular function are complex and depend on the specific cellular context and the concentration of the compound.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form reversible covalent bonds with diols and other biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is generally stable at room temperature, but its long-term effects on cellular function can vary depending on the specific experimental conditions . Studies have shown that this compound can have lasting effects on cellular processes, particularly when used in in vitro or in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary significantly with different dosages . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression . Toxic or adverse effects may also be observed at high doses, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to carbohydrate metabolism . The compound can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in specific cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research and therapeutic applications.
Subcellular Localization
This compound can localize to specific subcellular compartments, where it exerts its biochemical effects . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization patterns are critical for understanding the compound’s activity and function within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethoxy)phenylboronic acid typically involves the reaction of 4-hydroxyphenylboronic acid with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like water or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(Carboxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl halide in the presence of a palladium catalyst to form a biaryl compound.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Condensation Reactions: The compound can participate in condensation reactions with stabilizer chains at the surface of polystyrene latex.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Acidic or Basic Conditions: Employed in esterification and hydrolysis reactions.
Solvents: Common solvents include water, methanol, and dichloromethane.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Esters: Formed through esterification reactions.
Functionalized Polymers: Resulting from condensation reactions with polymer chains.
Comparison with Similar Compounds
Similar Compounds
4-Carboxyphenylboronic Acid: Similar structure but lacks the carboxymethoxy group.
4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a carboxymethoxy group.
4-Hydroxyphenylboronic Acid: Contains a hydroxyl group instead of a carboxymethoxy group.
Uniqueness
4-(Carboxymethoxy)phenylboronic acid is unique due to the presence of both carboxylic acid and boronic acid functional groups, which provide it with distinct reactivity and versatility in various chemical reactions. Its ability to form stable boronate esters with diols makes it particularly valuable in biological and analytical applications.
Properties
IUPAC Name |
2-(4-boronophenoxy)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,12-13H,5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJTGNLGIQQFSEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC(=O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674573 | |
Record name | (4-Boronophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072945-84-6 | |
Record name | 2-(4-Boronophenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Boronophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50674573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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